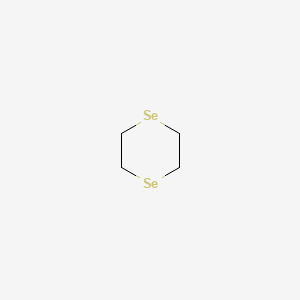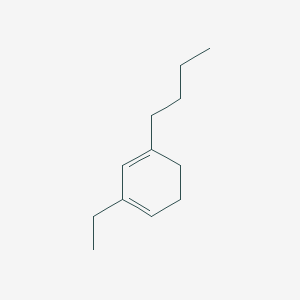
1-Butyl-3-ethylcyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-ethylcyclohexa-1,3-diene is an organic compound with the molecular formula C12H20 It is a colorless liquid that belongs to the class of cyclohexadienes, which are characterized by having two double bonds in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-ethylcyclohexa-1,3-diene can be synthesized through various methods. One common approach involves the stereoselective synthesis of 1,3-dienes, which can be achieved through coupling reactions, olefination, and isomerization processes . For instance, the double dehydrobromination of 1,2-dibromocyclohexane can yield cyclohexa-1,3-diene, which can then be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as catalytic hydrogenation and dehydrogenation processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-ethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, cyclohexane derivatives, and various substituted cyclohexadienes.
Scientific Research Applications
1-Butyl-3-ethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Butyl-3-ethylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial for forming complex cyclic structures. Additionally, its ability to undergo electrophilic and nucleophilic attacks makes it versatile in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog with similar reactivity but lacking the butyl and ethyl substituents.
1,3-Butadiene: A conjugated diene with significant industrial importance, especially in polymer production.
Isoprene: Another conjugated diene used in the synthesis of natural rubber and other polymers
Uniqueness
1-Butyl-3-ethylcyclohexa-1,3-diene is unique due to its specific substituents, which confer distinct physical and chemical properties
Properties
CAS No. |
6301-51-5 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1-butyl-3-ethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H20/c1-3-5-7-12-9-6-8-11(4-2)10-12/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
UFNYAMNPYFFIJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CCC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


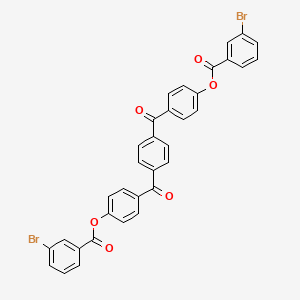
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)

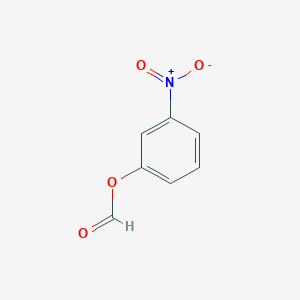


![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
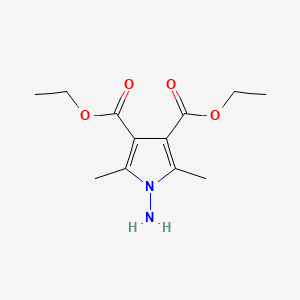
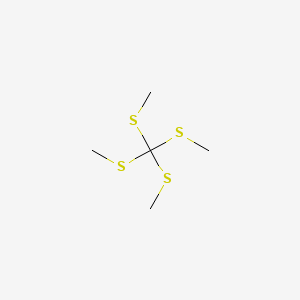
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
